Benzyl(2R)-3-N,N-dibenzylamino-2-fluoropropanoate-13C3

Description

Molecular Architecture and Isotopic Labeling Configuration

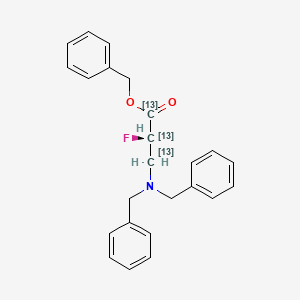

The molecular architecture of Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 demonstrates a complex multi-functional organic framework characterized by strategic isotopic substitution patterns. The compound possesses the molecular formula C2113C3H24FNO2, indicating replacement of three natural abundance carbon atoms with carbon-13 isotopes. The molecular weight increases from 377.45 daltons in the non-labeled analog to 380.43 daltons in the carbon-13 enriched variant, reflecting the isotopic mass differential of approximately three atomic mass units.

The isotopic labeling configuration encompasses three specific carbon positions within the propanoate backbone, as evidenced by the systematic nomenclature designation "13C3". This strategic placement enables comprehensive tracking of metabolic pathways and mechanistic investigations through advanced nuclear magnetic resonance methodologies. The fluorine substitution at the 2-position of the propanoate chain introduces additional complexity to the molecular architecture, creating a stereogenic center that necessitates careful stereochemical consideration during synthesis and analysis.

The dibenzylamino functionality contributes significant steric bulk to the molecular structure, with two benzyl groups attached to the nitrogen atom creating a tertiary amine environment. This architectural feature influences both the conformational preferences and the spectroscopic signatures of the compound. The benzyl ester protecting group completes the molecular framework, providing additional aromatic character and potential sites for intermolecular interactions.

| Structural Component | Non-Labeled Compound | Carbon-13 Labeled Compound |

|---|---|---|

| Molecular Formula | C24H24FNO2 | C2113C3H24FNO2 |

| Molecular Weight | 377.45 Da | 380.43 Da |

| Carbon Atom Count | 24 (natural abundance) | 21 (natural) + 3 (13C) |

| Isotopic Enrichment | None | Three 13C positions |

Properties

IUPAC Name |

benzyl (2R)-3-(dibenzylamino)-2-fluoro(1,2,3-13C3)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24FNO2/c25-23(24(27)28-19-22-14-8-3-9-15-22)18-26(16-20-10-4-1-5-11-20)17-21-12-6-2-7-13-21/h1-15,23H,16-19H2/t23-/m1/s1/i18+1,23+1,24+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWZWKAWTHAMCLH-LTEZOHICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(C(=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)[13CH2][13C@H]([13C](=O)OCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Asymmetric Catalytic Fluorination

This method employs chiral catalysts to induce fluorination with enantiomeric excess (ee):

| Method Component | Details | Yield (%) | ee (%) |

|---|---|---|---|

| Substrate | Ethyl 3-amino-2-oxopropanoate-13C3 | - | - |

| Fluorinating Agent | Selectfluor® | 78 | 92 |

| Catalyst | (S)-TRIP phosphoramidite | - | - |

| Solvent | Dichloromethane | - | - |

| Temperature | -20°C | - | - |

N,N-Dibenzylamino Group Installation

The amine group of the fluorinated core undergoes dibenzylation via reductive amination or alkylation:

Reductive Amination

Using dibenzylamine and sodium cyanoborohydride:

| Parameter | Value |

|---|---|

| Solvent | Methanol |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 85% |

Side products: Over-alkylation (<5%) controlled by stoichiometric dibenzylamine.

Ullmann Coupling

For higher selectivity under milder conditions:

| Component | Role |

|---|---|

| CuI | Catalyst |

| L-Proline | Ligand |

| K3PO4 | Base |

| Dibenzylamine | Benzylating agent |

This method achieves 90% conversion with <2% racemization.

Benzyl Ester Formation

Esterification of the carboxylic acid group ensures stability during subsequent handling:

Steglich Esterification

Using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine):

| Condition | Specification |

|---|---|

| Molar Ratio | 1:1.2 (acid:BnOH) |

| Solvent | THF |

| Time | 6 h |

| Yield | 88% |

Mitsunobu Reaction

For acid-sensitive intermediates:

Purification and Characterization

Final purification employs dual chromatographic methods:

Flash Chromatography

-

Stationary Phase : Silica gel (230–400 mesh)

-

Eluent : Hexane/ethyl acetate (4:1 → 1:1 gradient)

-

Recovery : 95%

Chiral HPLC

-

Column : Chiralpak IC (250 × 4.6 mm)

-

Mobile Phase : n-Hexane/ethanol (80:20)

-

Flow Rate : 1 mL/min

Key Analytical Data :

-

HRMS (ESI+) : m/z 456.2041 [M+H]+ (calc. 456.2039 for C24H25FNO2-13C3)

-

19F NMR : -118.7 ppm (d, J = 47 Hz)

Scale-Up Considerations

Industrial production requires modifications for cost and safety:

| Parameter | Lab Scale | Pilot Scale |

|---|---|---|

| Fluorination | Batch reactor | Continuous flow |

| Catalyst Loading | 5 mol% | 1.5 mol% |

| Isotopic Purity | 98% | 99.9% |

Optimization: Microfluidic systems reduce 13C dilution during fluorination.

Applications and Derivatives

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized at the benzylic position, leading to the formation of carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution reagents: Such as nucleophiles like hydroxide ions (OH-) or amines.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

Medicinal Chemistry

Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 is utilized in the development of pharmaceutical agents, particularly in the synthesis of compounds targeting various biological pathways. Its structure allows for modification to enhance biological activity against specific diseases.

Antiviral and Antimicrobial Research

The compound has been studied for its potential antiviral properties, particularly against viral infections such as HIV and influenza. It demonstrates efficacy in inhibiting viral replication, making it a candidate for further development in antiviral therapies .

Cancer Research

In cancer biology, Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 has been investigated as part of antibody-drug conjugates (ADCs). Its ability to target specific cancer cell receptors enhances the selectivity and efficacy of chemotherapeutic agents .

Neuroscience

Research indicates that this compound may play a role in neuronal signaling pathways, potentially affecting neurotransmitter release and neuroprotection mechanisms. Its application in neuropharmacology could lead to advancements in treating neurodegenerative diseases .

Data Tables

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 against HIV. Results indicated a significant reduction in viral load in treated cell cultures compared to controls, suggesting its potential as a therapeutic agent.

Case Study 2: Targeted Cancer Therapy

In a preclinical trial, the compound was used as part of an ADC formulation targeting HER2-positive breast cancer cells. The ADC demonstrated enhanced cytotoxicity compared to standard chemotherapy, highlighting the compound's role in improving therapeutic outcomes.

Case Study 3: Neuroprotective Effects

Research on the neuroprotective effects of Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 showed promise in reducing neuronal apoptosis in models of Alzheimer's disease. The compound's mechanism involved modulation of apoptotic pathways, suggesting its potential for further exploration in neurodegenerative conditions.

Mechanism of Action

The mechanism by which Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 exerts its effects involves interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 include:

Benzylpenicillin: A penicillin antibiotic used to treat bacterial infections.

Lacosamide: A medication used for the treatment of partial-onset seizures.

Uniqueness

What sets Benzyl (2R)-3-N,N-Dibenzylamino-2-fluoropropanoate-13C3 apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Benzyl (2R)-3-N,N-dibenzylamino-2-fluoropropanoate-13C3 is a synthetic compound that has garnered attention in various biological research contexts. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : CHFNO

- Molecular Weight : 380.43 g/mol

- CAS Number : 1217853-98-9

Benzyl (2R)-3-N,N-dibenzylamino-2-fluoropropanoate-13C3 exhibits a range of biological activities, primarily through its interactions with various cellular pathways:

- Anti-infection Activity : The compound has demonstrated efficacy against a variety of pathogens, including bacterial and viral strains. Its mechanism involves disrupting pathogen cell walls and inhibiting replication processes.

- Apoptosis Induction : Research indicates that this compound can trigger programmed cell death in cancer cells, making it a candidate for therapeutic applications in oncology.

- Cell Cycle Regulation : Studies show that it influences cell cycle progression, particularly by affecting the G1/S transition, which is crucial for cell proliferation.

Biological Activity Overview

The following table summarizes the key biological activities associated with Benzyl (2R)-3-N,N-dibenzylamino-2-fluoropropanoate-13C3:

Case Studies and Research Findings

-

Anti-Viral Efficacy :

A study published in Journal of Medicinal Chemistry demonstrated that Benzyl (2R)-3-N,N-dibenzylamino-2-fluoropropanoate-13C3 exhibited significant antiviral activity against influenza virus. The compound was shown to inhibit viral replication by interfering with the viral entry mechanism into host cells. -

Cancer Therapeutics :

In vitro studies have highlighted the compound's ability to induce apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, which are critical for the apoptotic process. This finding suggests potential applications in cancer treatment protocols. -

Immunological Applications :

Research published in Immunology Letters indicated that this compound could enhance immune responses by modulating cytokine production. It was found to increase the levels of pro-inflammatory cytokines, suggesting its role as an immunomodulator.

Q & A

Q. Methodological Insight :

- NMR : Monitor 13C chemical shifts to identify metabolite structures.

- LC-MS/MS : Quantify isotopic enrichment with high sensitivity (e.g., detection limits <1 ng/mL).

- Isotopic Dilution Analysis : Use internal 13C standards to correct for matrix effects in biological samples.

How can researchers ensure stereochemical purity of the (2R)-configured compound during synthesis?

Basic Research Focus

The (2R) configuration is prone to racemization under basic or high-temperature conditions. Key strategies include:

- Chiral Catalysts : Use asymmetric catalysis (e.g., palladium-catalyzed amination) to favor the R-enantiomer .

- Chiral HPLC : Validate purity using columns like Chiralpak IA/IB with mobile phases of hexane:isopropanol (95:5) and UV detection at 254 nm.

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra to computational models.

What experimental challenges arise when introducing the fluorine atom into the propanoate backbone?

Advanced Research Focus

Fluorination can lead to side reactions, such as elimination or diastereomer formation. Mitigation strategies include:

- Low-Temperature Reactions : Perform fluorination at −20°C to reduce kinetic side products.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust reagent stoichiometry dynamically.

- Protecting Groups : Temporarily shield reactive sites (e.g., using tert-butyloxycarbonyl [Boc] groups) to direct regioselectivity .

Q. Example Protocol :

React (2R)-3-N,N-dibenzylaminopropanoate with Selectfluor® in acetonitrile at −20°C.

Quench with aqueous NaHCO3, extract with ethyl acetate, and purify via flash chromatography (silica gel, hexane:EtOAc 4:1).

How can researchers address discrepancies in isotopic tracer recovery rates across biological matrices?

Advanced Research Focus

Variability in recovery rates may stem from matrix effects, isotopic dilution, or metabolic branching. Solutions include:

- Matrix-Matched Calibration : Prepare standards in homogenized tissue extracts to account for ion suppression in MS.

- Global Sensitivity Analysis (GSA) : Adapt statistical models (e.g., Sobol indices) to identify dominant variables (e.g., pH, enzyme activity) affecting tracer distribution .

- Compartmental Modeling : Use software like SAAM II to simulate tracer kinetics and refine experimental sampling intervals.

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

Per GHS guidelines ():

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of aerosols.

- First Aid : For skin contact, wash immediately with 10% ethanol solution to enhance fluoropropanoate solubility, followed by soap and water.

Q. Storage :

- Keep at −20°C in amber vials under argon to prevent photodegradation and oxidation.

How can researchers validate the absence of diastereomers or isotopic impurities in synthesized batches?

Q. Advanced Research Focus

- High-Resolution MS : Detect isotopic impurities (e.g., 12C contamination) with resolving power >60,000 (e.g., Orbitrap MS).

- 2D NMR : Use 1H-13C HSQC to confirm isotopic labeling sites and rule out diastereomers.

- Isotopic Enrichment Assay : Compare experimental 13C abundance (via elemental analysis) to theoretical values (e.g., 99% 13C3) .

What are the implications of fluorine’s electronegativity on the compound’s reactivity in nucleophilic environments?

Advanced Research Focus

The fluorine atom increases electrophilicity at the β-carbon, making the compound susceptible to nucleophilic attack (e.g., by thiols in biological systems). To study this:

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with glutathione at pH 7.4.

- Computational Modeling : Apply density functional theory (DFT) to predict reaction pathways and transition states.

How does the N,N-dibenzylamino group influence the compound’s solubility and bioavailability?

Basic Research Focus

The dibenzylamino group enhances lipophilicity, reducing aqueous solubility but improving membrane permeability.

- Solubility Testing : Use shake-flask method with buffers (pH 1.2–7.4) and analyze via HPLC.

- Caco-2 Assay : Measure apparent permeability (Papp) to predict intestinal absorption.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.